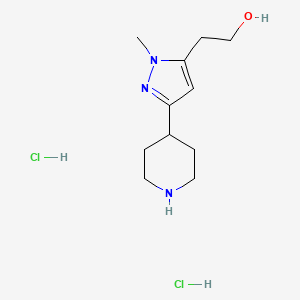

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride

Description

Propriétés

IUPAC Name |

2-(2-methyl-5-piperidin-4-ylpyrazol-3-yl)ethanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O.2ClH/c1-14-10(4-7-15)8-11(13-14)9-2-5-12-6-3-9;;/h8-9,12,15H,2-7H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUYTZYPNJLSSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2CCNCC2)CCO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride typically involves multiple steps, starting with the formation of the pyrazole ring. The final step involves the addition of the ethanol group and subsequent formation of the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Analyse Des Réactions Chimiques

Types of Reactions: 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

The compound belongs to a class of pyrazole derivatives, which are recognized for their diverse biological activities. Recent studies have highlighted several promising applications:

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. Studies have shown that certain pyrazole derivatives can act as effective inhibitors of key signaling pathways involved in cancer progression, such as the EGFR pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole compounds has been a focus of recent pharmacological studies. The compound's structure suggests it may interact with inflammatory mediators, leading to reduced inflammation. For example, similar pyrazole derivatives have demonstrated efficacy in reducing inflammation in models of rheumatoid arthritis and other inflammatory diseases .

Neurological Applications

There is emerging evidence that pyrazole derivatives can influence neurological pathways, offering potential applications in treating disorders such as anxiety and depression. Compounds with similar structures have shown promise in modulating neurotransmitter systems, which could lead to new treatments for psychiatric conditions .

Biological Research Applications

Beyond direct therapeutic uses, 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride serves as a valuable tool in biological research:

Biochemical Assays

The compound can be utilized in biochemical assays to study enzyme inhibition and receptor binding. Its structural properties allow researchers to explore interactions with various biological targets, aiding in the understanding of disease mechanisms and the development of new drugs .

Structure-Activity Relationship Studies

As part of drug discovery efforts, this compound can be included in structure-activity relationship (SAR) studies. By modifying its structure and assessing biological activity, researchers can identify key functional groups responsible for efficacy and selectivity against specific targets .

Case Studies

Several case studies illustrate the applications of this compound:

Mécanisme D'action

The mechanism by which 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes structural, functional, and pharmacological differences between the target compound and related dihydrochloride salts:

Key Observations:

Structural Differences: The target compound’s pyrazole-piperidine system contrasts with piperazine-based analogs (hydroxyzine, decloxizine). Piperidine (6-membered, one N) vs. piperazine (6-membered, two Ns) alters basicity and receptor binding . Ethanol side chain vs. ethoxyethanol (hydroxyzine) may influence metabolic stability and tissue penetration .

Pharmacological Implications :

- Piperazine-containing analogs (hydroxyzine, decloxizine) exhibit H1 antagonism , suggesting the target compound may share this mechanism but with modified potency due to structural variations .

- The pyrazole ring in the target compound is structurally distinct from the benzothiazole-thiophene systems in , which are unrelated to CNS activity .

Physicochemical Properties :

- Dihydrochloride salts generally enhance water solubility compared to free bases. For example, hydroxyzine dihydrochloride’s solubility is critical for oral bioavailability .

- Elemental analysis data (e.g., : C25H29N5OCl2S·2H2O) suggests sulfur-containing analogs may exhibit lower solubility than oxygen-rich compounds like the target .

Regulatory and Industrial Context :

Activité Biologique

2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the class of pyrazole derivatives, characterized by a five-membered ring containing two nitrogen atoms. Its chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets.

Research indicates that compounds similar to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride exhibit various biological activities through several mechanisms:

- Sigma Receptor Modulation : The compound acts as a sigma receptor antagonist, which has implications in pain management and neuroprotection. Sigma receptors are involved in modulating neurotransmitter release and cellular signaling pathways .

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties. Studies have indicated that similar compounds can inhibit the growth of various bacterial strains and fungi .

Biological Activity Overview

The biological activities of 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride can be summarized as follows:

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various pyrazole derivatives, including those structurally related to 2-(1-Methyl-3-piperidin-4-yl-1H-pyrazol-5-yl)ethanol dihydrochloride. The results demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.0039 to 0.025 mg/mL .

Neuroprotective Effects

Another investigation focused on the neuroprotective properties of sigma receptor antagonists derived from pyrazole structures. The study reported that these compounds could mitigate neuronal damage in models of neuropathic pain, suggesting therapeutic potential for conditions like fibromyalgia and chronic pain syndromes .

Q & A

Q. What in silico tools predict ADMET properties for preclinical development?

- Answer : Software like Schrödinger’s QikProp or ADMET Predictor evaluates permeability (LogP), CYP450 inhibition, and hERG liability. Molecular dynamics simulations (GROMACS) model blood-brain barrier penetration, critical for CNS-targeted derivatives .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.